Methyl 1-acetyl-1H-indole-2-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H11NO3 |
|---|---|
Molecular Weight |
217.22 g/mol |
IUPAC Name |
methyl 1-acetylindole-2-carboxylate |
InChI |
InChI=1S/C12H11NO3/c1-8(14)13-10-6-4-3-5-9(10)7-11(13)12(15)16-2/h3-7H,1-2H3 |
InChI Key |
OUQLROHMUUNMLK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2C=C1C(=O)OC |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Methyl 1 Acetyl 1h Indole 2 Carboxylate
N1-Deacetylation Reactions
The N1-acetyl group of Methyl 1-acetyl-1H-indole-2-carboxylate can be removed through hydrolysis, a reaction that can be catalyzed by either acid or base. This deacetylation is a crucial step in many synthetic routes, as the acetyl group is often employed as a protecting group for the indole (B1671886) nitrogen.
Under basic conditions, the hydrolysis proceeds via a nucleophilic acyl substitution mechanism. The hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the acetyl group, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the expulsion of the N-indolyl anion and the formation of acetic acid, which is then deprotonated in the basic medium. The resulting indolyl anion is subsequently protonated by a proton source, such as water, to yield Methyl 1H-indole-2-carboxylate. The reaction is typically driven to completion by the irreversible deprotonation of the carboxylic acid formed chemistrysteps.comchemistrysteps.com.
Acid-catalyzed hydrolysis, on the other hand, involves the initial protonation of the carbonyl oxygen of the acetyl group. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent steps involve proton transfer and elimination of the protonated amine, which is a better leaving group than the unprotonated form, to give the deacetylated indole and acetic acid masterorganicchemistry.comlibretexts.org. The choice between acidic and basic conditions for deacetylation often depends on the stability of other functional groups present in the molecule.
| Condition | Reagents | Mechanism | Products |
| Basic | NaOH or KOH in H₂O/alcohol | Nucleophilic Acyl Substitution | Methyl 1H-indole-2-carboxylate, Acetate Salt |
| Acidic | HCl or H₂SO₄ in H₂O | Acid-Catalyzed Nucleophilic Acyl Substitution | Methyl 1H-indole-2-carboxylate, Acetic Acid |
Electrophilic Aromatic Substitution on the Indole Nucleus
The indole nucleus is generally highly reactive towards electrophiles, with the C3 position being the most nucleophilic nih.govstackexchange.com. However, the presence of the electron-withdrawing N1-acetyl and C2-methoxycarbonyl groups in this compound significantly deactivates the indole ring towards electrophilic aromatic substitution wikipedia.org.
The N-acetyl group, through its carbonyl function, withdraws electron density from the nitrogen atom and, by extension, from the entire pyrrole (B145914) ring. This deactivating effect is a consequence of the resonance delocalization of the nitrogen lone pair onto the acetyl carbonyl oxygen. Similarly, the methoxycarbonyl group at the C2 position is also strongly electron-withdrawing.
The directing effect of these substituents must be considered. While electron-donating groups typically direct electrophilic attack to the ortho and para positions, electron-withdrawing groups are generally meta-directors wikipedia.orgorganicchemistrytutor.comyoutube.comyoutube.com. In the context of the indole ring, the N-acetyl group reduces the nucleophilicity of the C3 position. Consequently, electrophilic attack is more likely to occur on the benzene (B151609) portion of the indole nucleus, specifically at the C5 position, which is meta to the deactivating influence of the pyrrole ring system as a whole and para to the indole nitrogen. The C3 position, while inherently the most reactive site in an unsubstituted indole, is significantly deactivated in this case beilstein-journals.org. It is important to note that forcing conditions may be required for electrophilic substitution to occur due to the deactivated nature of the ring.
| Position | Electronic Influence of Substituents | Predicted Reactivity towards Electrophiles |
| C3 | Deactivated by N-acetyl and C2-methoxycarbonyl groups | Significantly reduced |
| C4 | Influenced by the benzene ring electronics | Moderately deactivated |
| C5 | Meta to the deactivating pyrrole moiety | Most likely site for electrophilic attack |
| C6 | Influenced by the benzene ring electronics | Moderately deactivated |
| C7 | Influenced by the benzene ring electronics | Moderately deactivated |
Nucleophilic Attack Pathways and Transformations
The primary sites for nucleophilic attack in this compound are the carbonyl carbons of the C2-ester and the N1-acetyl group. Of these, the ester carbonyl is generally more susceptible to nucleophilic attack than the amide carbonyl of the acetyl group.
Nucleophilic attack on the ester group can lead to a variety of transformations. For instance, treatment with a strong nucleophile like a Grignard reagent or an organolithium compound would result in the formation of a tertiary alcohol at the C2 position, following the addition of two equivalents of the nucleophile. The reaction proceeds through a typical nucleophilic acyl substitution followed by a nucleophilic addition to the resulting ketone.
Hydrolysis of the ester group, either under acidic or basic conditions, will yield the corresponding carboxylic acid, 1-acetyl-1H-indole-2-carboxylic acid chemistrysteps.com. Basic hydrolysis (saponification) is an irreversible process that involves the attack of a hydroxide ion on the ester carbonyl, leading to the formation of a carboxylate salt, which is then protonated upon acidic workup chemistrysteps.com. Acid-catalyzed hydrolysis is a reversible process and is the reverse of Fischer esterification chemistrysteps.com.
Another potential nucleophilic transformation is transesterification, where treatment with an alcohol in the presence of an acid or base catalyst can replace the methyl group of the ester with a different alkyl group.
Mechanistic Investigations of Indole Ring Formation and Functionalization
The synthesis of the indole nucleus of this compound can be envisioned through several classical and modern synthetic strategies. One plausible approach is a variation of the Reissert indole synthesis. This would involve the reductive cyclization of a suitable precursor, such as methyl 2-(2-nitrophenyl)pyruvate.
The proposed mechanism for such a reductive cyclization typically begins with the reduction of the nitro group to a nitroso or amino group. For instance, using a reducing agent like ferrous sulfate in an ammoniacal solution, the nitro group is reduced to an amine. This is followed by an intramolecular nucleophilic attack of the newly formed amino group onto the ketone carbonyl, leading to the formation of a cyclic hemiaminal. Subsequent dehydration of this intermediate would then yield the indole ring. The final steps would involve the introduction of the N-acetyl group.
Catalysis, particularly transition-metal catalysis, plays a pivotal role in the functionalization and derivatization of the indole nucleus. Palladium-catalyzed cross-coupling reactions, for instance, are powerful tools for introducing various substituents onto the indole ring.
For a molecule like this compound, palladium-catalyzed reactions could be employed for further functionalization. For example, if a halogen atom were present on the benzene ring, Suzuki, Heck, or Sonogashira couplings could be used to form new carbon-carbon bonds.
Furthermore, copper-catalyzed reactions have been developed for the N-arylation of indole-2-carboxylic acids through a decarboxylative coupling mechanism organic-chemistry.org. While this is not a direct derivatization of the target molecule, it highlights the utility of catalysis in manipulating related indole structures. The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity in these transformations.
Synthesis and Exploration of Functionalized Methyl 1 Acetyl 1h Indole 2 Carboxylate Derivatives
Derivatives with Substitutions on the Indole (B1671886) Ring System
The benzene (B151609) portion of the indole ring is amenable to electrophilic aromatic substitution, allowing for the introduction of a wide array of functional groups at the C4, C5, C6, and C7 positions.
Halogenation of the indole ring is a common strategy to modulate the electronic properties of the molecule. The introduction of halogens can significantly impact lipophilicity and metabolic stability. Electrophilic halogenating agents are typically used for this purpose. For instance, N-chlorosuccinimide (NCS) can be employed for chlorination. nih.gov The reaction involves the direct treatment of the indole derivative with the halogenating agent in a suitable solvent, such as dichloromethane. nih.gov The position of halogenation is directed by the existing substituents on the indole ring.
Chlorination: Using reagents like N-chlorosuccinimide (NCS) can introduce chlorine atoms onto the aromatic ring.
Fluorination: The synthesis of fluoro-substituted indoles can be more complex, sometimes requiring multi-step sequences starting from fluorinated anilines or using specialized fluorinating reagents.
| Reagent | Halogen Introduced | Typical Position |
| N-Chlorosuccinimide (NCS) | Chlorine (Cl) | Electron-rich positions (e.g., C5) |
| N-Bromosuccinimide (NBS) | Bromine (Br) | Electron-rich positions (e.g., C5) |
| Selectfluor | Fluorine (F) | Varies with substrate and conditions |
Methoxy and other alkoxy groups are often introduced to study their effects on biological activity and to serve as handles for further functionalization. The synthesis of these derivatives can be achieved through various methods, including the classic Fischer indole synthesis starting from methoxy-substituted phenylhydrazones. chim.itnih.gov Alternatively, for an existing indole core, nucleophilic aromatic substitution on a halogenated precursor or copper-catalyzed coupling reactions can be employed to introduce alkoxy groups. chim.it
A common synthetic route involves:
Preparation of a bromo-substituted indole derivative.
Copper-catalyzed reaction with an alkoxide, such as sodium methoxide (B1231860), in a solvent like DMF. nih.gov
| Starting Material | Reagent | Product |
| 5-Bromo-Methyl 1-acetyl-1H-indole-2-carboxylate | CH₃ONa, CuI | 5-Methoxy-Methyl 1-acetyl-1H-indole-2-carboxylate |
| 7-Bromo-Methyl 1-acetyl-1H-indole-2-carboxylate | CH₃CH₂ONa, CuI | 7-Ethoxy-Methyl 1-acetyl-1H-indole-2-carboxylate |
Acylation of the indole ring, typically under Friedel-Crafts conditions, can introduce additional acetyl groups. researchgate.net This reaction usually requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and acetyl chloride or acetic anhydride (B1165640) as the acylating agent. researchgate.net The electron-withdrawing nature of the existing substituents on the Methyl 1-acetyl-1H-indole-2-carboxylate core generally directs acylation to the C5 or C6 position.
Furthermore, 1-acyloxyindole derivatives can be synthesized from 1-hydroxyindole (B3061041) precursors. nih.gov This involves a multi-step, one-pot reaction sequence that includes reduction, cyclization, and finally acylation with an agent like acetic anhydride in the presence of a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). nih.gov
| Reaction Type | Reagents | Position of Substitution |
| Friedel-Crafts Acylation | Acetyl chloride, AlCl₃ | C5 or C6 |
| Acylation of 1-hydroxyindole | Acetic anhydride, DBU | N1 (forms 1-acetoxyindole) |
The methyl ester at the C2 position is a prime site for modification using organometallic reagents such as Grignard reagents (RMgX) or organolithium reagents (RLi). libretexts.orglibretexts.org Reaction of the ester with an excess of these powerful nucleophiles leads to the formation of tertiary alcohols. youtube.com The mechanism involves an initial nucleophilic acyl substitution to form a ketone intermediate, which is more reactive than the starting ester and rapidly reacts with a second equivalent of the organometallic reagent. libretexts.org
To achieve a more controlled reaction that stops at the ketone stage, less reactive organometallic reagents like organocuprates (Gilman reagents, R₂CuLi) or organocadmium reagents can be used, particularly with more reactive starting materials like acyl chlorides. libretexts.org
| Organometallic Reagent | Starting Group | Final Product |
| 2 eq. CH₃MgBr, then H₃O⁺ | Methyl carboxylate | 2-(propan-2-ol-2-yl) derivative |
| 2 eq. PhLi, then H₃O⁺ | Methyl carboxylate | 2-(diphenylmethanol) derivative |
Sulfonamide moieties can be incorporated into the indole structure, often by reacting an amino-indole precursor with a sulfonyl chloride. Alternatively, direct sulfonation of the indole ring followed by conversion to a sulfonamide is a viable route. The synthesis of indole-based sulfonamides has been explored for their potential biological activities. researchgate.net The process can involve condensing an indole carboxylic acid with various sulfa drugs in the presence of a condensing agent like phosphorus oxychloride in pyridine. derpharmachemica.com
| Indole Precursor | Reagent | Resulting Functional Group |
| 5-Amino-Methyl 1-acetyl-1H-indole-2-carboxylate | Benzenesulfonyl chloride, Pyridine | 5-(Phenylsulfonamido) group |
| This compound | Chlorosulfonic acid, then NH₃ | 5-Sulfonamide group |
Side Chain Modifications and Conjugations
Beyond substitutions on the indole ring, the N1-acetyl and C2-carboxylate groups serve as versatile handles for side chain modifications and conjugations.
The C2-methyl ester can be hydrolyzed to the corresponding carboxylic acid. derpharmachemica.com This carboxylic acid can then be coupled with various amines or alcohols using standard peptide coupling reagents (e.g., DCC, EDC) to form a diverse library of amide and ester derivatives. derpharmachemica.com
The N1-acetyl group can also be modified. While it is relatively stable, it can be removed under certain hydrolytic conditions to yield the N-H indole, which can then be alkylated or acylated with different groups. mdpi.com Palladium-catalyzed reactions have also been developed for the functionalization and carbonylation of the indole core, allowing for the synthesis of complex derivatives. beilstein-journals.org
Isomeric Considerations (e.g., C3-carboxylate isomers)
In the study of indole derivatives, the position of substituents on the indole ring profoundly influences the molecule's chemical and physical properties. When considering this compound, a key isomeric relationship is with its C3-carboxylate counterpart, Methyl 1-acetyl-1H-indole-3-carboxylate. The placement of the carboxylate group at either the C2 or C3 position leads to distinct electronic and steric environments, which in turn affect their synthesis, reactivity, and structural characteristics.
Research into the C3 isomer, specifically Ethyl 1-acetyl-1H-indole-3-carboxylate, provides valuable insights into these differences. This compound is synthesized through the acetylation of Ethyl 1H-indole-3-carboxylate. nih.govtnstate.edu The starting C3-ester is a precursor to biologically significant alkaloids like tryptophan. nih.gov The electron-withdrawing nature of the ester group at the C3 position increases the acidity of the N-H proton, facilitating deprotonation and subsequent N-acetylation in the presence of a base like pyridine. tnstate.edu
The structural distinction between C2 and C3 isomers is significant. X-ray crystallography data for Ethyl 1-acetyl-1H-indole-3-carboxylate reveals a largely planar aromatic system. nih.govtnstate.edu In the crystal structure, molecules of this C3 isomer are organized into chains through C—H⋯O interactions and form weakly connected dimers via π⋯π stacking of the indole rings. nih.govtnstate.edu
For instance, the synthesis of the indole-2-carboxylate (B1230498) core often involves methods like the Fischer indole synthesis from appropriate precursors such as ethyl pyruvate (B1213749) and phenylhydrazine (B124118), followed by cyclization. rjpbcs.com In contrast, indole-3-carboxylates are often derived from the indole nucleus itself. These differing synthetic pathways underscore the fundamental chemical distinctions between the C2 and C3 positions.
Detailed research findings on the C3-isomer, Ethyl 1-acetyl-1H-indole-3-carboxylate, are summarized in the table below.
Table 1: Crystallographic and Synthesis Data for Ethyl 1-acetyl-1H-indole-3-carboxylate
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO₃ | nih.govtnstate.edu |
| Molecular Weight | 231.24 | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | tnstate.edu |
| a (Å) | 7.519 (1) | nih.gov |
| b (Å) | 8.479 (1) | nih.gov |
| c (Å) | 10.187 (2) | nih.gov |
| α (°) | 97.38 (1) | nih.gov |
| β (°) | 95.78 (2) | nih.gov |
| γ (°) | 114.28 (1) | nih.gov |
| Volume (ų) | 578.58 (15) | nih.gov |
| Synthesis Method | Acetylation of ethyl 1H-indole-3-carboxylate | nih.govtnstate.edu |
The study of such isomers is crucial for understanding structure-activity relationships in medicinal chemistry and for the precise design of functional molecules. The choice between a C2 or C3-substituted indole scaffold can lead to compounds with significantly different biological activities and pharmacological profiles.
Role of Methyl 1 Acetyl 1h Indole 2 Carboxylate As a Synthetic Building Block
Precursor in Complex Heterocyclic Synthesis
The indole-2-carboxylate (B1230498) framework is a fundamental starting point for the synthesis of fused heterocyclic systems. The strategic placement of the carboxylate group allows for its transformation into other functional groups, which can then participate in cyclization reactions to build new rings onto the indole (B1671886) core.
One significant pathway involves the conversion of the ester to a carbohydrazide. For instance, the related 5,7-dichloro-1H-indole-2-carbohydrazide can be cyclized with methyl orthoformate in dimethylformamide (DMF) to yield a triazino-indole system, specifically 6,8-dichloro nih.govmdpi.comnih.govtriazino[4,5-a]indol-1(2H)-one nih.gov. This transformation highlights the utility of the C-2 carboxylate derivative as a launching point for constructing polycyclic heteroaromatic compounds.
Furthermore, reactions targeting the C-3 position of the indole ring, adjacent to the carboxylate, can lead to precursors for other fused systems. Vilsmeier-Haack formylation of substituted 1H-indole-2-carboxylates introduces a formyl group at the C-3 position nih.gov. This new functional group is a versatile handle for further reactions. For example, reaction of the 3-formyl-indole-2-carboxylate with hydrazine hydrate leads directly to cyclized pyridazino[4,5-b]indol-4(5H)-ones nih.gov. These reactions demonstrate how the indole-2-carboxylate scaffold can be elaborated into more complex, biologically relevant heterocyclic structures.
Table 1: Examples of Heterocyclic Systems Synthesized from Indole-2-Carboxylate Derivatives
| Starting Material Type | Reagents | Resulting Heterocyclic System |
|---|---|---|
| Indole-2-carbohydrazide | Methyl orthoformate, DMF | nih.govmdpi.comnih.govtriazino[4,5-a]indol-1(2H)-one nih.gov |
Utility in Divergent Synthetic Pathways
The structure of Methyl 1-acetyl-1H-indole-2-carboxylate offers multiple reaction sites, enabling its use in divergent synthetic strategies to create libraries of related compounds from a common intermediate. The C-2 ester, the C-3 position of the indole ring, and the N-acetyl group can all be manipulated.
A key divergent point is the introduction of a functional group at the C-3 position. As mentioned, Vilsmeier-Haack formylation yields 3-formyl-indole-2-carboxylates nih.gov. This intermediate can be directed down several synthetic routes. Reaction with substituted anilines produces ethyl 3-(N-aryliminomethyl)-5-halo-1H-indole-2-carboxylates, which can undergo cyclocondensation with thioglycolic acid or thiolactic acid to form substituted indolylthiazolidinones nih.gov. Alternatively, as previously noted, reaction with hydrazine yields pyridazinoindoles nih.gov. This branching from a single, functionalized intermediate is a hallmark of divergent synthesis.
Another divergent approach involves the modification of the C-2 carboxylate group itself. The parent 1H-indole-2-carboxylic acid can be activated, for example with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), and coupled with a variety of substituted benzyl hydrazines. This method produces a series of N'-benzyl-1H-indole-2-carbohydrazide derivatives, allowing for systematic variation of the substituents on the benzyl moiety mdpi.com. The use of this compound in such a pathway would involve initial hydrolysis to the carboxylic acid, with the N-acetyl group protecting the indole nitrogen during the coupling reaction.
Table 2: Divergent Pathways from Functionalized Indole-2-Carboxylates
| Intermediate | Reagents | Product Class |
|---|---|---|
| 3-Formyl-indole-2-carboxylate | Substituted anilines, then thioglycolic acid | Indolylthiazolidinones nih.gov |
| 3-Formyl-indole-2-carboxylate | Hydrazine hydrate | Pyridazinoindoles nih.gov |
Applications in Cross-Coupling Reactions
The indole nucleus is a common scaffold in molecules targeted by cross-coupling reactions for the formation of carbon-carbon and carbon-heteroatom bonds. While the C-2 carboxylate itself is not typically the direct coupling partner, its presence and the substitution on the indole nitrogen significantly influence these reactions.
A notable application is in decarboxylative cross-coupling. 1-Substituted 1H-indole-2-carboxylic acids can undergo palladium-catalyzed successive 2,3-diarylation reactions with aryl bromides acs.org. This process involves cleavage of the C-H bond at the C-3 position and decarboxylation at C-2, ultimately forming 2,3-diarylindoles acs.org. The N-acetyl group in this compound would first be hydrolyzed to the free N-H indole, which would then require re-substitution to fit the "1-substituted" criteria for this specific reaction.
More directly, the indole ring itself can be functionalized via cross-coupling. For instance, the C-3 position can be halogenated to provide a handle for various palladium-catalyzed reactions. Suzuki, Sonogashira, Stille, and Heck cross-coupling reactions have been successfully performed on 3-iodo-indole-2-carbonitrile derivatives to introduce a wide variety of substituents nih.govresearchgate.net. While this example uses a nitrile instead of a methyl ester, the principle of functionalizing the C-3 position of an indole-2-carboxylate derivative for subsequent cross-coupling is a well-established strategy.
Furthermore, copper-mediated N-arylation reactions, such as the Chan-Lam coupling, utilize arylboronic acids to functionalize the indole nitrogen unito.it. While this compound already has a substituted nitrogen, deacetylation would provide the substrate, methyl 1H-indole-2-carboxylate, which can then participate in N-arylation coupling reactions unito.it.
Table 3: Cross-Coupling Strategies Involving the Indole-2-Carboxylate Scaffold
| Reaction Type | Position(s) Involved | Coupling Partners | Catalyst System (Example) |
|---|---|---|---|
| Decarboxylative Diarylation | C-2 (decarboxylation), C-3 (C-H activation) | Aryl bromides | Palladium catalyst acs.org |
| Suzuki, Sonogashira, etc. | C-3 | Arylboronic acids, alkynes, etc. | Palladium catalyst nih.govresearchgate.net |
Spectroscopic and Advanced Structural Characterization Techniques for N Acetylated Indole 2 Carboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including N-acetylated indole-2-carboxylates. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure.
In the ¹H NMR spectrum of a typical N-acetylated indole-2-carboxylate (B1230498), distinct signals are expected for the aromatic protons of the indole (B1671886) ring, the methyl protons of the ester and acetyl groups. The chemical shifts (δ) of the indole ring protons are influenced by the electron-withdrawing nature of the N-acetyl and C2-carboxylate groups. Generally, these aromatic protons resonate in the downfield region, typically between δ 7.0 and 8.0 ppm. The coupling patterns between adjacent protons (J-coupling) are instrumental in determining their relative positions on the indole ring. For instance, the proton at the C3 position of the indole ring typically appears as a singlet.
The methyl protons of the ester group (COOCH₃) are expected to show a sharp singlet, typically in the range of δ 3.8-4.0 ppm. Similarly, the methyl protons of the N-acetyl group (N-COCH₃) will also appear as a singlet, but at a slightly different chemical shift, usually around δ 2.5-2.7 ppm, due to the different electronic environment.
¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon framework of the molecule. The carbonyl carbons of the ester and acetyl groups are particularly characteristic, resonating at the downfield end of the spectrum, typically in the range of δ 160-170 ppm. The aromatic carbons of the indole ring will appear in the region of δ 110-140 ppm. The methyl carbons of the ester and acetyl groups will be observed in the upfield region of the spectrum.
Interactive Data Table: Expected ¹H NMR Chemical Shifts for Methyl 1-acetyl-1H-indole-2-carboxylate
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Indole H-3 | ~7.2-7.4 | s |
| Indole H-4, H-5, H-6, H-7 | ~7.1-8.0 | m |
| O-CH₃ (Ester) | ~3.9 | s |
| CO-CH₃ (N-Acetyl) | ~2.6 | s |
Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C=O (Ester) | ~162 |
| C=O (N-Acetyl) | ~169 |
| Indole C-2 | ~127 |
| Indole C-3 | ~108 |
| Indole Aromatic Carbons | ~115-137 |
| O-CH₃ (Ester) | ~52 |
| CO-CH₃ (N-Acetyl) | ~24 |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For N-acetylated indole-2-carboxylates, techniques such as Electrospray Ionization (ESI) are commonly employed to generate molecular ions.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound. For this compound (C₁₂H₁₁NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm its elemental composition. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for indole derivatives may involve the loss of the ester group or the acetyl group.
For example, in the mass spectrum of Methyl 1H-indole-2-carboxylate, a molecular ion peak [M+H]⁺ at m/z 176.2 is observed. semanticscholar.org For this compound, the expected molecular ion peak [M+H]⁺ would be at approximately m/z 218.08.
Interactive Data Table: Expected Mass Spectrometry Data for this compound
| Ion | Expected m/z |
| [M+H]⁺ | ~218.08 |
| [M+Na]⁺ | ~240.06 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups of the ester and the N-acetyl moiety, as well as vibrations associated with the aromatic indole ring.
The carbonyl stretching vibration (νC=O) of the ester group is typically observed in the range of 1725-1700 cm⁻¹. The N-acetyl carbonyl group, being part of an amide-like structure, is expected to absorb at a lower frequency, typically in the range of 1680-1650 cm⁻¹. The difference in the absorption frequencies of these two carbonyl groups allows for their distinction.
The spectrum will also feature C-H stretching vibrations for the aromatic and methyl groups. Aromatic C-H stretching bands usually appear above 3000 cm⁻¹, while aliphatic C-H stretching bands are found just below 3000 cm⁻¹. The C-N stretching vibrations and aromatic C=C stretching vibrations will also be present in the fingerprint region of the spectrum (below 1500 cm⁻¹). In related indole-2-carboxylic acid derivatives, characteristic peaks for C=O stretching have been observed around 1604 cm⁻¹. bipublication.com
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O Stretch (Ester) | ~1720 |
| C=O Stretch (N-Acetyl) | ~1670 |
| C-H Stretch (Aromatic) | >3000 |
| C-H Stretch (Aliphatic) | <3000 |
| C-O Stretch (Ester) | ~1250-1100 |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound has not been specifically reported, the crystal structures of closely related compounds like Methyl 1H-indole-2-carboxylate and Ethyl 1H-indole-2-carboxylate have been determined. researchgate.netnih.gov These studies reveal that the indole ring is essentially planar. In the crystal packing of Ethyl 1H-indole-2-carboxylate, molecules form hydrogen-bonded dimers through the indole N-H group and the carbonyl oxygen atom of the ester. nih.gov
For this compound, the introduction of the N-acetyl group would preclude this specific hydrogen bonding interaction. The solid-state packing would instead be governed by other intermolecular forces such as dipole-dipole interactions and van der Waals forces. The planarity of the indole ring is expected to be maintained. X-ray crystallographic analysis would provide definitive data on the conformation of the N-acetyl and ester groups relative to the indole ring.
Interactive Data Table: Typical Bond Lengths and Angles in Indole-2-Carboxylates
| Bond/Angle | Typical Value |
| C=O (Ester) Bond Length | ~1.20 Å |
| C-O (Ester) Bond Length | ~1.34 Å |
| N-C (Acetyl) Bond Length | ~1.38 Å |
| C-C-O (Ester) Bond Angle | ~125° |
| C-N-C (Indole) Bond Angle | ~108° |
Theoretical and Computational Investigations of Methyl 1 Acetyl 1h Indole 2 Carboxylate
Molecular Orbital Theory Applications
Molecular Orbital (MO) theory is a fundamental component of computational chemistry used to describe the electronic structure of molecules. By calculating the shapes and energies of the molecular orbitals, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—valuable insights into the molecule's reactivity and electronic properties can be gained.
For Methyl 1-acetyl-1H-indole-2-carboxylate, the indole (B1671886) nucleus serves as an electron-rich aromatic system. The substituents, an N-acetyl group and a methyl carboxylate group at the 2-position, are both electron-withdrawing. These groups significantly influence the electron density distribution across the molecule and the energies of the frontier orbitals.
HOMO (Highest Occupied Molecular Orbital): This orbital is typically associated with the ability of a molecule to donate electrons. In indole derivatives, the HOMO is generally localized over the electron-rich pyrrole (B145914) ring. The energy of the HOMO is a key indicator of the molecule's ionization potential and its susceptibility to electrophilic attack.
LUMO (Lowest Unoccupied Molecular Orbital): This orbital represents the ability of a molecule to accept electrons. The presence of the electron-withdrawing acetyl and carboxylate groups is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack than the parent indole. The LUMO-energy is related to the electron affinity.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that correlates with the chemical stability and reactivity of the molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.
While specific energy values for this compound require dedicated quantum chemical calculations, the expected qualitative effects of its functional groups on the electronic structure can be summarized.
| Functional Group | Position | Electronic Effect | Predicted Impact on HOMO Energy | Predicted Impact on LUMO Energy | Predicted Impact on Reactivity |
|---|---|---|---|---|---|
| N-acetyl (-COCH₃) | 1 | Electron-withdrawing (resonance and inductive) | Lowers energy | Lowers energy | Decreases susceptibility to electrophiles at nitrogen; modulates reactivity of the ring. |
| Methyl carboxylate (-COOCH₃) | 2 | Electron-withdrawing (resonance and inductive) | Lowers energy | Significantly lowers energy | Decreases electron density of the pyrrole ring; makes C2 less nucleophilic. |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is instrumental in elucidating reaction mechanisms by modeling the potential energy surface of a chemical reaction. This involves identifying reactants, products, intermediates, and, most importantly, transition states. For a molecule like this compound, this approach could be applied to understand its synthesis, for instance, the N-acetylation of Methyl 1H-indole-2-carboxylate.
The process of modeling such a reaction pathway typically involves the following steps:
Geometry Optimization: The three-dimensional structures of the reactants (e.g., Methyl 1H-indole-2-carboxylate and acetyl chloride) and the final product (this compound) are optimized to find their lowest energy conformations.
Transition State Search: A search is conducted for the transition state (TS) structure connecting the reactants and products. The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate.
Frequency Calculation: Vibrational frequency calculations are performed on all optimized structures. A stable minimum (reactant, product, intermediate) will have all real, positive frequencies. A true transition state is confirmed by the presence of exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms moving along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed starting from the transition state structure to confirm that it correctly connects the desired reactants and products on the potential energy surface.
| Step | Computational Method | Purpose | Key Output |
|---|---|---|---|
| 1. Geometry Optimization | DFT (e.g., B3LYP/6-31G*) | Find stable 3D structures of reactants and products. | Optimized Cartesian coordinates; electronic energies. |
| 2. Transition State Search | e.g., QST2, QST3, Berny algorithm | Locate the maximum energy point along the reaction path. | Transition state geometry and energy. |
| 3. Frequency Analysis | DFT (same level of theory) | Characterize stationary points; obtain zero-point vibrational energies. | Vibrational frequencies (real for minima, one imaginary for TS). |
| 4. IRC Calculation | Intrinsic Reaction Coordinate methods | Verify the connection between TS, reactants, and products. | Reaction path plot. |
| 5. Profile Generation | Single-point energy calculations (often with a higher basis set) | Determine the kinetics and thermodynamics of the reaction. | Activation energy (Ea); Reaction energy (ΔE). |
Conformational Analysis
The biological activity and physical properties of a molecule are heavily dependent on its three-dimensional shape. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, a key conformational feature is the rotation around the N-C(O) single bond of the acetyl group. This rotation can lead to distinct cis and trans conformers, which may have different stabilities and may interconvert.
The trans conformer, where the carbonyl oxygen of the acetyl group points away from the indole ring, is generally preferred for N-acetylated amino acids. mdpi.com However, for the indoline (B122111) analogue, the cis isomer showed unusual stability, particularly in polar solvents. mdpi.com This preference is attributed to favorable dipole-dipole interactions and solvation effects. Computational modeling using Density Functional Theory (DFT) can quantify the energy differences between these conformers in various environments (gas phase and different solvents using implicit solvent models).
Given the structural similarity, it is reasonable to hypothesize that this compound would also exhibit a dynamic equilibrium between cis and trans conformers, with the relative population of each being sensitive to the solvent environment.
| Conformer | Description | Relative Stability in Nonpolar Solvents (e.g., CCl₄) | Relative Stability in Polar Solvents (e.g., DMSO) | Key Stabilizing Factors |
|---|---|---|---|---|
| trans | Acetyl C=O points away from the aromatic ring. | Generally more stable. | Less stable. | Reduced steric hindrance. |
| cis | Acetyl C=O points towards the aromatic ring. | Less stable. | Remarkably stabilized; can become the major conformer. | Favorable dipole interactions; better solvation in polar media. |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 1-acetyl-1H-indole-2-carboxylate, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via esterification of 1-acetyl-1H-indole-2-carboxylic acid using methanol and a catalytic acid (e.g., concentrated H₂SO₄) under reflux conditions. For example, similar indole carboxylates are prepared by refluxing the carboxylic acid derivative in methanol with H₂SO₄ for 12–24 hours, followed by quenching, filtration, and recrystallization . Optimization includes monitoring reaction progress via TLC and adjusting reflux time or acid concentration to minimize side products.
Q. How is this compound characterized experimentally?
- Techniques :
- IR Spectroscopy : The carbonyl (C=O) stretch of the acetyl and ester groups appears at ~1700 cm⁻¹, confirming functional groups .
- UV-Vis Spectroscopy : λmax values (e.g., ~297 nm in methanol) indicate π→π* transitions in the indole ring .
- X-ray Crystallography : SHELX software (e.g., SHELXL) is used for structure refinement, with intermolecular hydrogen bonding patterns analyzed to confirm packing and stereochemistry .
Advanced Research Questions
Q. What are the key reactivity patterns of this compound, and how can they be exploited for derivative synthesis?
- Reactivity :
- Oxidation : The acetyl group can be oxidized to a carboxylate using agents like KMnO₄ or CrO₃, yielding indole-2,6-dicarboxylate derivatives .
- Substitution : Electrophilic substitution at the indole C3 or C5 positions is feasible under Friedel-Crafts conditions, enabling functionalization with halogens or alkyl groups .
- Hydrolysis : Controlled alkaline hydrolysis (e.g., NaOH/EtOH) converts the ester to the carboxylic acid for further coupling reactions .
Q. How does this compound interact with biological targets, and what structural features drive its activity?
- Mechanistic Insights : Indole derivatives often modulate enzyme activity (e.g., kinase inhibition) or DNA binding. The acetyl group enhances lipophilicity, improving membrane permeability, while the ester moiety allows prodrug strategies. Comparative studies with analogs (e.g., methyl 5-fluoroindole-2-carboxylate) suggest fluorine substitution increases metabolic stability but reduces polarity .
Q. How can contradictions in spectral or crystallographic data for this compound be resolved?
- Data Reconciliation :
- Spectral Discrepancies : Cross-validate IR and NMR data with computational methods (e.g., DFT calculations) to confirm peak assignments .
- Crystallographic Challenges : Use high-resolution data (≤1.0 Å) and SHELXL’s TWIN/BASF commands to address twinning or disorder in crystal structures .
Q. What advanced strategies are employed to study the solid-state properties of this compound?
- Techniques :
- Thermal Analysis : DSC/TGA reveals melting points and decomposition profiles, critical for formulation studies.
- Polymorphism Screening : Solvent-drop grinding or slurry experiments identify stable polymorphs, guided by PXRD .
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., C–H···O bonds) to explain packing efficiency .
Methodological Considerations
- Synthetic Optimization : Use design of experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent ratio) for scalable synthesis .
- Biological Assays : Pair in vitro screening (e.g., enzyme inhibition) with molecular docking to correlate activity with acetyl/ester pharmacophores .
- Data Reproducibility : Adopt standardized protocols (e.g., ICH guidelines) for spectroscopic and crystallographic analyses to minimize inter-lab variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
